5-Bromo-3-chloropyrazin-2-amine
Overview
Description
5-Bromo-3-chloropyrazin-2-amine is a chemical compound with the molecular formula C4H3BrClN3 and a molecular weight of 208.44 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 5-Bromo-3-chloropyrazin-2-amine involves specific reaction conditions. For instance, one method involves heating a suspension of N-Bromosuccinimide (NBS) and the compound in chloroform at reflux for 16 hours . The solution is then cooled and washed with water .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloropyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) .Physical And Chemical Properties Analysis
5-Bromo-3-chloropyrazin-2-amine has a density of 2.0±0.1 g/cm3, a boiling point of 271.3±35.0 °C at 760 mmHg, and a melting point of 128℃ . It has a flash point of 117.9±25.9 °C . The compound is a solid at room temperature .Scientific Research Applications
Catalytic Amination
5-Bromo-3-chloropyrazin-2-amine has been used in catalytic amination reactions. For instance, amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high isolated yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Suzuki Coupling Approach
It serves as a precursor in the Suzuki coupling approach to synthesize pyrazines related to Coelenterazine, a luminescent chromophore (Jones, Keenan, & Hibbert, 1996).
Synthesis of Coordination Polymers
5-Bromo-3-chloropyrazin-2-amine plays a role in the formation of coordination polymers. Chloro-substituted pyrazin-2-amine copper(I) bromide complexes are synthesized to form 1D and 2D coordination polymers, characterized by a combination of halogen and hydrogen bonding (Mailman et al., 2020).
Optoelectronic Applications
Its derivatives have been investigated for their optical and thermal properties, making them potential candidates for optoelectronic applications. For example, the study of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, synthesized through regio-selective amination reactions, indicates promising materials for optoelectronic uses (Meti, Lee, Yang, & Gong, 2017).
Nucleophilic Aromatic Substitution Reactions
The compound is also studied in the context of regioselective nucleophilic aromatic substitution reactions, where differences in regioselectivity are observed based on the substituents at the 2-position of the pyrazine (Scales et al., 2013).
Safety And Hazards
5-Bromo-3-chloropyrazin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
5-bromo-3-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBJPMURTWCBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674251 | |
Record name | 5-Bromo-3-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloropyrazin-2-amine | |
CAS RN |
21943-13-5 | |
Record name | 5-Bromo-3-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-chloropyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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